2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene

Description

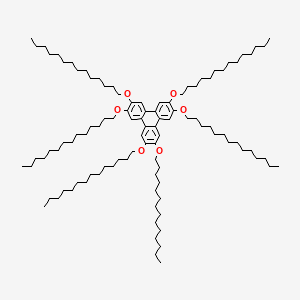

2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene is a polysubstituted triphenylene derivative known for its unique mesomorphic properties. This compound belongs to the hexaalkoxytriphenylene family, which is characterized by its ability to form liquid crystalline phases. The presence of long alkoxy chains enhances its solubility in organic solvents and contributes to its self-organizing behavior, making it a valuable material in various scientific and industrial applications .

Properties

CAS No. |

288569-81-3 |

|---|---|

Molecular Formula |

C102H180O6 |

Molecular Weight |

1502.5 g/mol |

IUPAC Name |

2,3,6,7,10,11-hexa(tetradecoxy)triphenylene |

InChI |

InChI=1S/C102H180O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-103-97-85-91-92(86-98(97)104-80-74-68-62-56-50-44-38-32-26-20-14-8-2)94-88-100(106-82-76-70-64-58-52-46-40-34-28-22-16-10-4)102(108-84-78-72-66-60-54-48-42-36-30-24-18-12-6)90-96(94)95-89-101(107-83-77-71-65-59-53-47-41-35-29-23-17-11-5)99(87-93(91)95)105-81-75-69-63-57-51-45-39-33-27-21-15-9-3/h85-90H,7-84H2,1-6H3 |

InChI Key |

ZSHXMGYCMOTLLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene typically involves the alkylation of hexahydroxytriphenylene with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.

Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Polymerization: It can participate in polymerization reactions to form conjugated polymers or covalent organic frameworks (COFs).

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Polymerization: Catalysts like palladium or nickel complexes under inert atmosphere.

Major Products

Oxidation: Formation of hexakis(carboxy)triphenylene.

Substitution: Formation of hexakis(substituted)triphenylene derivatives.

Polymerization: Formation of conjugated polymers with enhanced electronic properties.

Scientific Research Applications

2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of liquid crystalline materials and COFs.

Medicine: Investigated for its use in creating biocompatible materials for medical implants.

Industry: Employed in the development of organic semiconductors and optoelectronic devices

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene is primarily based on its ability to self-organize into columnar liquid crystalline phases. This self-organization is driven by π-π stacking interactions between the triphenylene cores and van der Waals interactions between the alkoxy chains. These interactions facilitate the formation of highly ordered structures, which are crucial for its applications in electronic and optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

- 2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene

- 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene

- 2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene

Uniqueness

2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene stands out due to its longer alkoxy chains, which enhance its solubility and self-organizing properties compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring high solubility and stable mesophases, such as in the development of advanced liquid crystalline materials and organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.